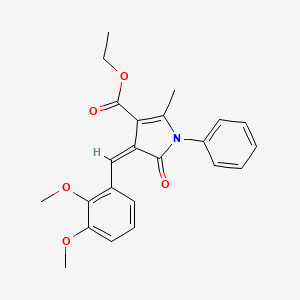![molecular formula C17H15BrClN3O2 B11537353 (3E)-N-(4-bromophenyl)-3-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11537353.png)
(3E)-N-(4-bromophenyl)-3-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-BROMOPHENYL)-3-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride to form an intermediate compound.
Condensation Reaction: The intermediate undergoes a condensation reaction with butanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-BROMOPHENYL)-3-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-N-(4-BROMOPHENYL)-3-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of the compound.
4-Chlorobenzoyl Chloride: Another precursor used in the synthesis.
N-(4-Bromophenyl)butanamide: A structurally similar compound with different functional groups.
Uniqueness
(3E)-N-(4-BROMOPHENYL)-3-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the presence of both bromine and chlorine atoms, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C17H15BrClN3O2 |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-4-chlorobenzamide |
InChI |
InChI=1S/C17H15BrClN3O2/c1-11(10-16(23)20-15-8-4-13(18)5-9-15)21-22-17(24)12-2-6-14(19)7-3-12/h2-9H,10H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
AGLWKGWWPQBYBE-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11537276.png)
![2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11537277.png)
![5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11537286.png)
![2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11537296.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11537300.png)
![3-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B11537308.png)
![(2Z,5Z)-5-(4-chloro-3-nitrobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11537309.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11537321.png)
![ethyl 6-bromo-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11537323.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-chlorobenzamide](/img/structure/B11537331.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B11537333.png)
![4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11537334.png)
![4-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11537336.png)
